molecular formula C17H15NO2S B2367422 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1351640-99-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2367422
CAS No.: 1351640-99-7
M. Wt: 297.37
InChI Key: USLZCYGXTBJRDC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring attached to a carboxamide group, which is further linked to a naphthalene moiety via a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxylic acid methyl ester with 2-hydroxynaphthaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the naphthalene moiety, resulting in different chemical and biological properties.

    N-(2-hydroxy-2-phenylethyl)thiophene-2-carboxamide: Contains a phenyl group instead of a naphthalene ring, which may affect its reactivity and applications.

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the naphthalene and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLZCYGXTBJRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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